(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H22N4O5S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Infective Properties
- Thiazolides, including compounds like nitazoxanide (NTZ), exhibit a broad spectrum of activities against a range of helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. Modifications of NTZ, which might include changes similar to (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, have shown varying activities against these pathogens (Hemphill, Müller, & Müller, 2012).
Antimicrobial and Anticancer Evaluation
- A study demonstrated the in vitro antimicrobial and anticancer potentials of a series of 4-thiazolidinone derivatives. These compounds, which are structurally related to this compound, showed significant activity against microbes and cancer cells (Deep et al., 2016).
Antiparasitic Activity
- In vitro studies on thiazolides against Neospora caninum tachyzoites revealed antiparasitic activity that is independent of the nitro group, suggesting that other mechanisms are involved in the antiparasitic effects of these compounds (Esposito et al., 2005).
Interaction with Cellular Targets
- Thiazolides, like the one , have been shown to interact with specific cellular targets, such as nitroreductase in Giardia lamblia trophozoites, indicating a potential mechanism of action against protozoan parasites (Müller et al., 2007).
Mechanism of Action in Cancer Cells
- Research on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells has shown that the molecular structures of thiazolides, including modifications on the benzene ring, are crucial for their activity against cancer cells (Brockmann et al., 2014).
Broad Spectrum of Activities
- Thiazolides like NTZ exhibit a wide range of activities against various pathogens and cancer cells, suggesting a potential for compounds like this compound in various therapeutic applications (Hemphill, Müller, & Müller, 2007).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-4-22(5-2)31(28,29)16-10-7-14(8-11-16)19(25)21-20-23(6-3)17-12-9-15(24(26)27)13-18(17)30-20/h7-13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXIOLRJNZENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.